molecular formula C6HBr3N2 B15230617 2,5,6-Tribromonicotinonitrile

2,5,6-Tribromonicotinonitrile

Cat. No.: B15230617
M. Wt: 340.80 g/mol
InChI Key: OEHFCIYWUZOVDO-UHFFFAOYSA-N
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Description

2,5,6-Tribromonicotinonitrile is a brominated derivative of nicotinonitrile, a compound that belongs to the class of cyanopyridines. Cyanopyridines are known for their wide range of biological, therapeutic, and medicinal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Tribromonicotinonitrile typically involves the bromination of nicotinonitrile. This can be achieved through the reaction of nicotinonitrile with bromine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures are usually sufficient.

    Solvent: Common solvents include acetic acid or chloroform.

    Catalyst: Catalysts such as iron or aluminum chloride can be used to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large quantities of bromine and nicotinonitrile.

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Tribromonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Products with different functional groups replacing the bromine atoms.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with fewer bromine atoms.

Mechanism of Action

The mechanism of action of 2,5,6-Tribromonicotinonitrile involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to:

    Bind to Enzymes: Inhibit or activate enzymatic functions.

    Interact with DNA: Potentially interfere with DNA replication and transcription.

    Modulate Receptor Activity: Affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5,6-Trichloronicotinonitrile: A chlorinated analog with similar properties.

    2,5,6-Trifluoronicotinonitrile: A fluorinated analog with distinct reactivity.

    2,5,6-Trinitronicotinonitrile: A nitrated analog with different applications.

Properties

Molecular Formula

C6HBr3N2

Molecular Weight

340.80 g/mol

IUPAC Name

2,5,6-tribromopyridine-3-carbonitrile

InChI

InChI=1S/C6HBr3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H

InChI Key

OEHFCIYWUZOVDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)Br)Br)C#N

Origin of Product

United States

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